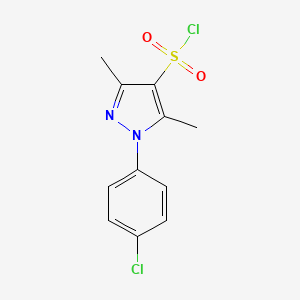

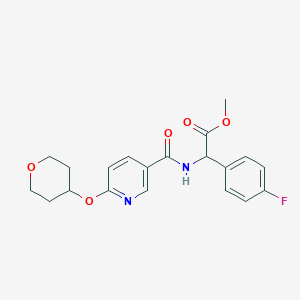

![molecular formula C15H14N2OS2 B2912667 N-(2-methoxyphenyl)-6-(methylthio)benzo[d]thiazol-2-amine CAS No. 890960-75-5](/img/structure/B2912667.png)

N-(2-methoxyphenyl)-6-(methylthio)benzo[d]thiazol-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Several synthetic approaches have been reported for the preparation of this compound. One such method involves the condensation of appropriate starting materials, typically involving benzo[d]thiazole , 2-aminobenzothiazole , and methylthio groups. The synthesis may also include triazole linkages to enhance its biological activity .

Chemical Reactions Analysis

- Arylation : It can undergo arylation reactions with aryl halides, leading to the introduction of different aryl groups .

- Thionation : Thionation reactions with phosphorus pentasulfide can yield thioamides and thiophenes .

- Cyclization : Base-induced cyclization with active methylene isocyanides can produce 4,5-disubstituted thiazoles .

Physical And Chemical Properties Analysis

Applications De Recherche Scientifique

Sure! Here is a comprehensive analysis of the scientific research applications of “N-(2-methoxyphenyl)-6-(methylthio)benzo[d]thiazol-2-amine”, also known as “N-(2-methoxyphenyl)-6-(methylsulfanyl)-1,3-benzothiazol-2-amine”, focusing on six unique applications:

Anticancer Research

This compound has shown potential in anticancer research due to its ability to inhibit the growth of cancer cells. Studies have indicated that derivatives of benzothiazole, including N-(2-methoxyphenyl)-6-(methylthio)benzo[d]thiazol-2-amine, can induce apoptosis in cancer cells, making them promising candidates for the development of new anticancer drugs .

Antimicrobial Activity

N-(2-methoxyphenyl)-6-(methylthio)benzo[d]thiazol-2-amine has been investigated for its antimicrobial properties. It has demonstrated significant activity against a variety of bacterial and fungal strains. This makes it a valuable compound in the development of new antimicrobial agents, particularly in the face of rising antibiotic resistance .

Quorum Sensing Inhibition

Research has shown that this compound can act as a quorum sensing inhibitor. Quorum sensing is a mechanism used by bacteria to regulate gene expression in response to cell density. By inhibiting this process, N-(2-methoxyphenyl)-6-(methylthio)benzo[d]thiazol-2-amine can potentially prevent the formation of biofilms and the expression of virulence factors in pathogenic bacteria .

Mécanisme D'action

Target of Action

Similar compounds have been reported to interact with various biological targets, such as enzymes and receptors, which play crucial roles in cellular processes .

Mode of Action

These interactions can lead to changes in the conformation or activity of the target, thereby affecting the cellular processes in which the target is involved .

Biochemical Pathways

Similar compounds have been reported to influence various biochemical pathways, including signal transduction pathways, metabolic pathways, and regulatory pathways . The compound’s effect on these pathways can lead to downstream effects on cellular functions and processes .

Result of Action

Similar compounds have been reported to exert various biological effects, such as inhibitory or stimulatory effects on cellular processes .

Action Environment

The action, efficacy, and stability of N-(2-methoxyphenyl)-6-(methylthio)benzo[d]thiazol-2-amine can be influenced by various environmental factors . These factors can include the pH of the environment, the presence of other molecules or ions, temperature, and the specific characteristics of the biological system in which the compound is acting .

Propriétés

IUPAC Name |

N-(2-methoxyphenyl)-6-methylsulfanyl-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2OS2/c1-18-13-6-4-3-5-11(13)16-15-17-12-8-7-10(19-2)9-14(12)20-15/h3-9H,1-2H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWLYLAVBNSHHOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC2=NC3=C(S2)C=C(C=C3)SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methoxyphenyl)-6-(methylthio)benzo[d]thiazol-2-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-methoxyphenyl)-N-[2-(5-methyl-1H-benzimidazol-2-yl)phenyl]acetamide](/img/no-structure.png)

![N-(4-chlorophenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2912595.png)

![ethyl 2-(4-(methoxycarbonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2912596.png)

![N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-6-methoxy-1,3-benzothiazol-2-amine](/img/structure/B2912602.png)

![Methyl 2-[2-(furan-2-carbonylimino)-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2912603.png)

![N-(2,5-difluorophenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2912604.png)

![1,3-dimethyl-6-[(2-methylphenyl)amino]-5-[4-(propan-2-yloxy)phenyl]furo[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2912607.png)